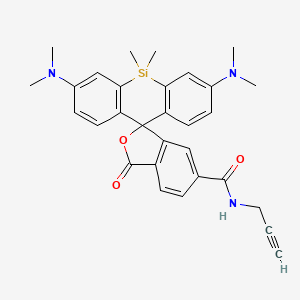
Pim-1/2 kinase inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pim-1/2 kinase inhibitor 2 is a compound designed to inhibit the activity of Pim-1 and Pim-2 kinases. These kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and differentiation. Overexpression of Pim kinases has been linked to various cancers, including prostate cancer, leukemia, and lymphoma . By inhibiting these kinases, this compound has the potential to serve as a therapeutic agent in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pim-1/2 kinase inhibitor 2 involves several steps. One common synthetic route includes the use of quinoxaline derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production .
Análisis De Reacciones Químicas
Types of Reactions
Pim-1/2 kinase inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound with enhanced inhibitory activity against Pim kinases. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies .
Aplicaciones Científicas De Investigación
Pim-1/2 kinase inhibitor 2 has a wide range of scientific research applications:
Mecanismo De Acción
Pim-1/2 kinase inhibitor 2 exerts its effects by competitively binding to the ATP-binding site of Pim-1 and Pim-2 kinases. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that promote cell survival and proliferation . The primary molecular targets include the Janus kinase-signal transducer and activator of transcription (JAK/STAT) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways .
Comparación Con Compuestos Similares
Similar Compounds
INCB053914: A novel pan-Pim kinase inhibitor that shows promise in combination with other anticancer agents.
PIM1/2 Kinase Inhibitor VI: A thiazolidinedione compound that acts as a potent ATP-competitive inhibitor against Pim-1 and Pim-2 kinases.
Uniqueness
Pim-1/2 kinase inhibitor 2 is unique in its dual inhibitory activity against both Pim-1 and Pim-2 kinases, making it a versatile tool in cancer research and therapy. Its ability to target multiple kinases simultaneously offers a broader spectrum of anticancer activity compared to inhibitors that target only one kinase .
Propiedades
Fórmula molecular |
C25H19ClN4O3 |
|---|---|
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
4-(6-chloro-2-morpholin-4-ylquinolin-3-yl)-6-(3-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H19ClN4O3/c26-17-4-5-22-16(10-17)12-20(24(28-22)30-6-8-33-9-7-30)19-13-23(29-25(32)21(19)14-27)15-2-1-3-18(31)11-15/h1-5,10-13,31H,6-9H2,(H,29,32) |
Clave InChI |
AUUYQWHEYJWZHU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C3C=C(C=CC3=N2)Cl)C4=C(C(=O)NC(=C4)C5=CC(=CC=C5)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6Lac[6]Met](/img/structure/B12363786.png)
![2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile](/img/structure/B12363787.png)
![3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride](/img/structure/B12363790.png)
![disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12363799.png)
![4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12363806.png)
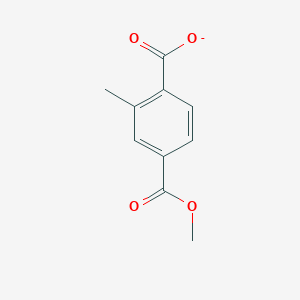
![[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B12363815.png)
![Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12363831.png)
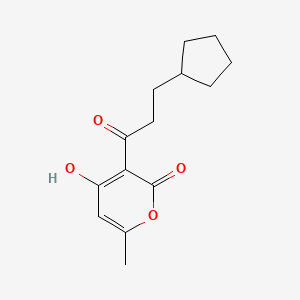
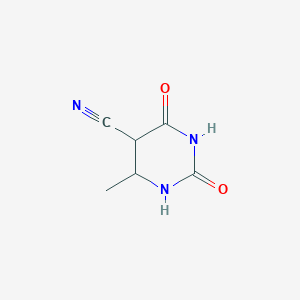
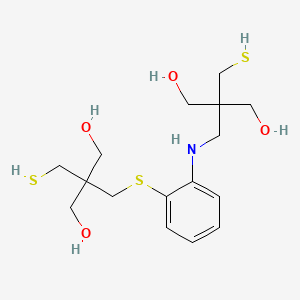
![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)
